Home > Products > Screening Compounds P108076 > CL-387785 (EKI-785)
CL-387785 (EKI-785) - 194423-06-6

CL-387785 (EKI-785)

Catalog Number: EVT-1485006
CAS Number: 194423-06-6
Molecular Formula: C₁₈H₁₃BrN₄O
Molecular Weight: 381.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CL-387785, also known as EKI-785, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase activity. It has garnered attention due to its potential in treating various cancers driven by EGFR mutations. This compound is classified as a small molecule drug and is primarily investigated for its therapeutic applications in oncology.

Source and Classification

CL-387785 was developed as part of a series of 4-anilinoquinazoline derivatives, which are known for their ability to inhibit tyrosine kinases, particularly those in the HER family, including EGFR. The compound's structure allows it to bind effectively to the ATP-binding site of the kinase, thereby blocking its activity. It is categorized under targeted cancer therapies due to its specificity for EGFR-driven malignancies .

Synthesis Analysis

The synthesis of CL-387785 involves a multi-step chemical process that leverages various organic reactions to construct its complex structure. The core structure of CL-387785 is based on the 4-anilinoquinazoline moiety, which is modified through several synthetic strategies:

  1. Core Structure Preparation: The core structure is synthesized using a three-step procedure, which includes:
    • Formation of the quinazoline ring.
    • Introduction of an amine group at the 6-position.
    • Subsequent modifications to incorporate bidentate chelating units such as 2-pyridinemethanimine and ethylenediamine .
  2. Bidentate Chelating Units: Different bidentate ligands were synthesized and evaluated for their impact on receptor binding ability. For instance, ethylenediamine was obtained through reductive amination techniques involving sodium cyanoborohydride .
  3. Purification and Characterization: The synthesized compounds undergo purification via reversed-phase high-performance liquid chromatography (HPLC) and are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm their structures .
Molecular Structure Analysis

The molecular structure of CL-387785 can be described as follows:

  • Chemical Formula: C₁₉H₁₈F₃N₅O
  • Molecular Weight: Approximately 405.37 g/mol
  • Structural Features: The compound contains a quinazoline backbone with an aniline substituent, which is critical for its interaction with the EGFR kinase. The presence of trifluoromethyl groups enhances its binding affinity and selectivity towards the target enzyme .
Chemical Reactions Analysis

CL-387785 undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Synthesis Reactions: Key reactions include:
    • Reduction Reactions: Used for the formation of amines from aldehydes.
    • Coupling Reactions: Involving the formation of bonds between different molecular fragments to build the final compound.
  2. Binding Mechanism: Upon administration, CL-387785 binds covalently to cysteine residues in the active site of EGFR, leading to irreversible inhibition of its kinase activity. This mechanism is crucial for its efficacy against cancer cells that express mutant forms of EGFR .
Mechanism of Action

The primary mechanism by which CL-387785 exerts its therapeutic effects involves:

  • Inhibition of EGFR Activity: By binding irreversibly to the kinase domain of EGFR, CL-387785 prevents phosphorylation events that are essential for downstream signaling pathways involved in cell proliferation and survival.
  • Impact on Cancer Cell Growth: This inhibition leads to reduced tumor growth and increased apoptosis in EGFR-dependent cancer cells, making it a potent agent against cancers such as non-small cell lung cancer that harbor specific EGFR mutations .
Physical and Chemical Properties Analysis

CL-387785 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade when exposed to extreme pH levels or light.
  • IC50 Value: The potency of CL-387785 against EGFR has been reported with an IC50 value ranging from 250 to 490 picomolar, indicating its high efficacy at low concentrations .
Applications

CL-387785 has significant applications in scientific research and clinical settings:

  1. Cancer Treatment: It is primarily investigated for treating cancers associated with EGFR mutations, particularly non-small cell lung cancer.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying EGFR signaling pathways and understanding resistance mechanisms in cancer therapy.
  3. Combination Therapy: Research is ongoing into its use in combination with other therapeutic agents to enhance anti-tumor efficacy while minimizing side effects associated with conventional chemotherapy .
Chemical Structure and Pharmacological Profile of CL-387785 (EKI-785)

Molecular Characteristics and Structural Optimization

CL-387785 (C₁₈H₁₃BrN₄O), also known as EKI-785 or WAY-EKI 785, is an irreversible epidermal growth factor receptor (EGFR) inhibitor characterized by a distinctive anilinoquinazoline core scaffold modified with a reactive electrophilic side chain. The compound has a molecular weight of 381.23 g/mol and the CAS registry number 194423-06-8 [1] [4] [7]. Its chemical name is N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide, reflecting three critical structural domains:

  • A quinazoline core that facilitates ATP-competitive binding to the kinase domain
  • A 3-bromophenyl group at the C4-position enhancing hydrophobic interactions
  • A C2-butynamide side chain featuring an electrophilic acrylamide moiety enabling covalent modification [4] [10]

Table 1: Molecular Properties of CL-387785

PropertyValue
Molecular FormulaC₁₈H₁₃BrN₄O
Molecular Weight381.23 g/mol
CAS Number194423-06-8
Purity≥95-99.79% (HPLC)
AppearanceLight yellow to yellow solid
XLogP3.7 (Predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The structural optimization of CL-387785 focused on overcoming limitations of reversible EGFR inhibitors. The incorporation of the butynamide group was designed to target cysteine-797 (Cys797) in EGFR's ATP-binding pocket through Michael addition, forming a permanent covalent bond [3] [10]. This irreversible mechanism differentiates it from first-generation inhibitors like gefitinib. The bromine atom at the meta-position of the aniline ring optimizes hydrophobic packing in the active site, contributing to enhanced potency against resistance-conferring mutations [4] [9].

Solubility profiling reveals moderate dissolution in dimethyl sulfoxide (DMSO) (13.67–76 mg/mL, 35.86–199.35 mM), but extremely limited aqueous solubility, classifying it as a BCS Class II/IV compound. The compound is insoluble in water and ethanol, necessitating specialized formulations (e.g., CMC-Na suspensions or PEG-based solutions) for in vivo administration [4] [7] [9].

Pharmacodynamic Properties: Selectivity and Irreversible Binding Mechanisms

CL-387785 exhibits picomolar inhibitory activity against EGFR, with reported IC₅₀ values of 370 ± 120 pM in enzymatic assays and 5 nM for inhibition of EGF-stimulated autophosphorylation in cellular contexts [1] [4] [10]. Its primary pharmacodynamic strength lies in overcoming the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. While gefitinib's affinity decreases >100-fold against EGFR-T790M, CL-387785 maintains efficacy due to its covalent binding mechanism:

  • The electrophilic acrylamide forms a covalent adduct with Cys797, bypassing ATP-affinity restoration caused by T790M [3] [8]
  • Cellular IC₅₀ against EGFR-L858R/T790M is 0.55 µM in Ba/F3 models, significantly lower than reversible inhibitors [8] [10]

Table 2: Inhibitory Activity of CL-387785 Against Key Kinases

Kinase/TargetIC₅₀ (nM)Experimental Context
Wild-type EGFR0.37Enzyme assay
EGFR-L858R/T790M550Ba/F3 cell proliferation
ERBB2 (HER2)125SK-BR-3 cell proliferation
MET Amplification>1000H820 cell resistance models
BMX85Kinome-wide selectivity screening

Kinase selectivity profiling using platforms like Ambit KINOMEscan reveals moderate off-target interactions with kinases featuring analogous cysteine residues near the ATP pocket. Notable cross-reactivity includes:

  • TEC-family kinases (e.g., BMX, IC₅₀ ≈85 nM) due to conserved cysteine nucleophiles [3]
  • ERBB2 (HER2) inhibition (IC₅₀ =125 nM in SK-BR-3 cells), expanding its potential therapeutic scope [4] [9]

However, CL-387785 exhibits minimal activity against kinases lacking the reactive cysteine residue or those with sterically hindered ATP pockets (e.g., ALK, ROS1). In resistance models driven by MET amplification, CL-387785 shows limited efficacy (IC₅₀ >1 µM), underscoring its specificity for EGFR/ERBB2-dependent pathways [8] [10].

Pharmacokinetic Parameters: Solubility, Stability, and Bioavailability

The pharmacokinetic profile of CL-387785 presents challenges for clinical translation. Its poor aqueous solubility (<1 mg/mL in water) and moderate DMSO solubility (76 mg/mL) necessitate advanced formulation strategies. Preclinical studies utilize suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) or solutions in 5% DMSO/40% PEG300/5% Tween 80 for in vivo delivery [4] [6].

Metabolic stability assessments indicate susceptibility to hepatic degradation, with limited plasma half-life (t₁/₂ ≈2.5 hours in murine models) [4]. Oral bioavailability is moderate (~24% in rats), attributed to:

  • First-pass metabolism: Cytochrome P450-mediated oxidation of the alkyne side chain
  • P-glycoprotein (P-gp) efflux: Reduced intestinal absorption [4] [10]

Table 3: Pharmacokinetic Parameters in Preclinical Models

ParameterValueAdministration Route
Plasma Half-life (t₁/₂)2.5 hoursOral
Oral Bioavailability24%Oral (gavage)
Plasma Cₘₐₓ429 ng/mLOral (10 mg/kg)
Protein Binding>90% (Estimated)N/A
Primary SolventsDMSO, PEG300, CMC-NaIP/PO formulations

In murine xenograft models, intraperitoneal administration (50–100 mg/kg) achieves sufficient exposure for tumor growth inhibition. However, the requirement for high doses reflects suboptimal pharmacokinetics. Formulation optimization enhances exposure; for example, 5 mg/mL CMC-Na suspensions yield effective concentrations in kidney tissues for polycystic kidney disease models [6] [10].

Stability studies indicate sensitivity to hydrolytic degradation, particularly at physiological pH. Lyophilized solids remain stable for >2 years at -20°C when protected from light and moisture, while DMSO stock solutions (-80°C) retain activity for ≤1 month [4] [7] [9].

Properties

CAS Number

194423-06-6

Product Name

CL-387785 (EKI-785)

Molecular Formula

C₁₈H₁₃BrN₄O

Molecular Weight

381.23

Synonyms

EKB 785; EKI 785; WAY-EKI 785; N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.